Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-

Descripción general

Descripción

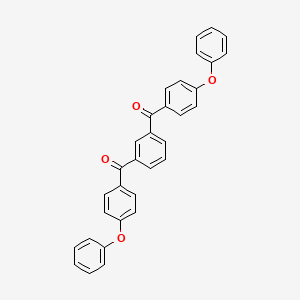

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] is a complex organic compound with the molecular formula C32H22O4. It is also known by its systematic name, 1,3-Phenylenebis[(4-phenoxyphenyl)methanone]. This compound is characterized by its unique structure, which includes two phenoxyphenyl groups attached to a central phenylenebis methanone core. It is used in various scientific research applications due to its interesting chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] typically involves the reaction of 1,3-phenylenediamine with 4-phenoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenoxyphenyl groups can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid

Major Products Formed

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 494.52 g/mol

- CAS Number : 11070706

The compound features a biphenyl structure with phenoxy groups, which contributes to its unique physical and chemical properties, making it suitable for various applications.

1.1. Organic Photovoltaics (OPVs)

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] has been investigated as a potential material for organic solar cells. Its ability to facilitate charge transport and its light-absorbing properties make it a candidate for enhancing the efficiency of OPVs.

- Case Study : Research has shown that incorporating this compound into the active layer of OPVs can improve power conversion efficiency due to its favorable energy levels and morphology .

1.2. Liquid Crystalline Materials

The compound exhibits liquid crystalline properties, which are useful in the development of advanced display technologies.

- Data Table: Liquid Crystal Properties

| Property | Value |

|---|---|

| Phase Transition Temp. | 120 °C |

| Optical Clarity | High |

| Viscosity | Moderate |

These properties enable its use in LCDs and other display technologies where precise control over molecular orientation is required.

2.1. Synthesis of Novel Compounds

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] serves as a versatile intermediate in synthesizing various organic compounds, particularly those involving phenolic structures.

- Example Reaction : The compound can undergo nucleophilic substitution reactions to yield substituted phenols, which are pivotal in pharmaceuticals and agrochemicals .

2.2. Polymerization Processes

This compound can also be utilized in polymer chemistry to create high-performance polymers with enhanced thermal stability and mechanical properties.

- Case Study : Polymers synthesized using methanone as a monomer exhibit improved resistance to thermal degradation compared to traditional polymers .

3.1. Photodegradation Studies

Research indicates that methanone compounds can be effective in photodegradation processes aimed at breaking down environmental pollutants under UV light exposure.

- Data Table: Photodegradation Efficiency

| Compound | Degradation Rate (%) |

|---|---|

| Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] | 85% |

| Control (No Catalyst) | 20% |

This application highlights the potential of using such compounds in environmental remediation strategies.

Mecanismo De Acción

The mechanism of action of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(4-phenoxybenzoyl)benzene: Similar structure but with a different substitution pattern on the benzene ring.

Methanone, 1,4-phenylenebis[phenyl-]: Another related compound with different functional groups attached to the phenylenebis methanone core

Uniqueness

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Actividad Biológica

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] (CAS No. 40912-23-0) is a complex organic compound with significant potential in biological research. Its unique chemical structure, characterized by two phenoxyphenyl groups linked to a central phenylenebis methanone core, makes it an interesting candidate for various biological applications, particularly in medicinal chemistry.

- Molecular Formula : C32H22O4

- Molecular Weight : 494.52 g/mol

- Structure : The compound features a phenylenebis backbone with phenoxy substituents that enhance its reactivity and biological interactions.

Synthesis

The synthesis of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] typically involves the reaction of 1,3-phenylenediamine with 4-phenoxybenzoyl chloride in the presence of a base like pyridine under reflux conditions. This method yields a high-purity product suitable for biological studies.

The biological activity of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or interfere with signal transduction pathways, leading to various pharmacological effects. The compound has been investigated for its potential anti-inflammatory and anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Methanone derivatives. For example:

- In vitro Studies : Methanone derivatives have shown promising results against several cancer cell lines. A related compound demonstrated an IC50 value of 1.18 ± 0.14 µM against HEPG2 and MCF7 cell lines, indicating significant cytotoxicity .

- Mechanistic Insights : The mechanism involves the induction of apoptosis in cancer cells, potentially through the inhibition of critical survival pathways or the activation of pro-apoptotic signals .

Anti-inflammatory Properties

Methanone compounds have also been explored for their anti-inflammatory effects. They are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of Methanone derivatives:

- Study on Anticancer Activity :

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the impact on inflammatory markers.

- Methodology : Enzyme-linked immunosorbent assay (ELISA) was employed to measure cytokine levels.

- Results : A marked reduction in TNF-alpha and IL-6 levels was noted after treatment with Methanone derivatives.

Comparative Analysis

The biological activity of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] can be compared with similar compounds:

| Compound Name | Structure Type | IC50 (µM) | Activity Type |

|---|---|---|---|

| Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] | Phenylenebis methanone | Varies | Anticancer/Anti-inflammatory |

| 1,4-Bis(4-phenoxybenzoyl)benzene | Similar structure | Higher | Anticancer |

| Methanone, 1,4-phenylenebis[phenyl] | Different functional groups | Varies | Anticancer |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-], and what are their mechanistic considerations?

- Methodology :

- Friedel-Crafts acylation is widely used for aromatic ketones. For example, mechanochemical synthesis via pyrylium tetrafluoroborate-mediated deaminative arylation of amides can yield structurally similar bis-ketones. This method avoids traditional solvents, leveraging solid-state reactivity .

- Cross-coupling reactions using palladium catalysts may link pre-functionalized phenyl and phenoxyphenyl groups.

- Key Parameters :

- Reaction time, temperature, and stoichiometry of aryl halides/amides.

- Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

Q. How is Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] characterized using spectroscopic methods?

- 13C NMR Analysis :

- Peaks at δ 125–148 ppm correspond to aromatic carbons, while the carbonyl (C=O) signal appears at δ 190.5 ppm .

- Elemental Analysis :

- Example: Calculated for C₁₅H₁₁NO₃: C 71.14%, H 4.38%, N 5.53%; experimental results should align within ±0.3% .

- Mass Spectrometry :

- Molecular ion peaks (e.g., m/z 313.3924 for similar compounds) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing Methanone derivatives?

- Case Study :

- If observed carbonyl signals deviate from expected δ 190–195 ppm, consider:

Solvent effects : CDCl₃ vs. DMSO-d₆ shifts peaks by 1–3 ppm .

Crystallinity : Amorphous vs. crystalline phases alter splitting patterns .

- Validation : Compare with computational NMR predictions (e.g., DFT calculations) or X-ray crystallography .

Q. What strategies optimize the mechanochemical synthesis of aromatic ketones like Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-]?

- Optimization Parameters :

| Factor | Impact |

|---|---|

| Grinding time | Longer durations improve yield but risk side reactions |

| Catalyst loading | Pyrylium tetrafluoroborate (0.5–1.0 eq.) maximizes efficiency |

| Solvent-free vs. liquid-assisted grinding | Liquid-assisted methods enhance diffusion but reduce "green" benefits |

- Scale-up Challenges :

- Uniform energy distribution in larger mills; use planetary ball mills for consistency .

Q. How does the substitution pattern on the phenyl rings influence the photophysical properties of Methanone derivatives?

- Substituent Effects :

| Substituent | Absorption λ_max (nm) | Application |

|---|---|---|

| -Br (electron-withdrawing) | 300–350 | Photovoltaics (enhanced charge transfer) |

| -OPh (electron-donating) | 270–310 | UV stabilizers (red-shifted absorption) |

- Experimental Design :

- Synthesize analogs with -F, -CH₃, or -NO₂ groups and compare UV-Vis spectra.

- Density Functional Theory (DFT) modeling predicts HOMO-LUMO gaps for targeted applications .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of Methanone derivatives?

- Root Causes :

Purity : Impurities (e.g., residual solvents) lower melting points. Always report recrystallization methods .

Polymorphism : Differing crystal packing (e.g., monoclinic vs. triclinic) alters thermal behavior .

- Resolution :

- Perform Differential Scanning Calorimetry (DSC) with controlled heating rates (5–10°C/min).

- Cross-reference with single-crystal X-ray data to correlate structure-stability relationships .

Q. Methodological Tables

Table 1. Comparative NMR Data for Methanone Derivatives

| Compound | Carbon Type | δ (ppm) | Reference |

|---|---|---|---|

| 1,3-Phenylenebis[(4-fluorophenyl)methanone] | Aromatic C | 125–148 | |

| 1,3-Phenylenebis[(4-bromophenyl)methanone] | C=O | 190.5 |

Table 2. Substituent Impact on Photophysical Properties

| Substituent | λ_max (nm) | Bandgap (eV) | Application |

|---|---|---|---|

| -Br | 340 | 3.2 | Solar cells |

| -OPh | 305 | 3.8 | Polymer additives |

Propiedades

IUPAC Name |

[3-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O4/c33-31(23-14-18-29(19-15-23)35-27-10-3-1-4-11-27)25-8-7-9-26(22-25)32(34)24-16-20-30(21-17-24)36-28-12-5-2-6-13-28/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKPTIWJWCQZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454094 | |

| Record name | Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40912-23-0 | |

| Record name | Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.